(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, ethoxyphenyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methoxybenzaldehyde hydrazone, followed by cyclization with thioglycolic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities .
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. Their ability to modulate biological pathways and target specific enzymes or receptors makes them promising candidates for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(2-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
- (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
- (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-16-10-8-14(9-11-16)12-18-19(24)22-20(27-18)23-21-13-15-6-4-5-7-17(15)25-2/h4-11,13,18H,3,12H2,1-2H3,(H,22,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYTJJQFYGTHY-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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